Sdh-IN-11 is classified as a small molecule inhibitor targeting succinate dehydrogenase. It is synthesized through various chemical pathways that optimize its efficacy and specificity towards the enzyme. The source of Sdh-IN-11 can be traced back to research focused on metabolic pathways in cancer cells, particularly those with mutations in the succinate dehydrogenase gene.
The synthesis of Sdh-IN-11 typically involves multi-step organic reactions, including:
For example, one method may involve the use of a palladium-catalyzed coupling reaction to form key bonds within the molecule, followed by functional group transformations to yield Sdh-IN-11.
The molecular structure of Sdh-IN-11 can be depicted using standard chemical notation, indicating the arrangement of atoms and the types of bonds present. The compound typically features:
Data regarding its molecular weight, melting point, and solubility are crucial for understanding its behavior in biological systems.
Sdh-IN-11 undergoes specific chemical reactions that are critical for its function:
Technical details regarding these reactions include kinetic parameters such as values, which indicate the inhibitor's potency.
The mechanism by which Sdh-IN-11 exerts its effects involves several steps:
Quantitative data from studies demonstrate how these changes correlate with reduced tumor growth in models expressing succinate dehydrogenase mutations.
Sdh-IN-11 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective delivery systems for therapeutic applications.
Sdh-IN-11 has several promising applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 513-62-2
CAS No.: 14681-59-5
CAS No.: 485-13-2